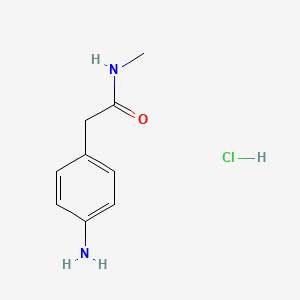
N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring and a pyrrolidinyl group, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminophenylacetic acid and pyrrolidine.
Reaction Steps: The carboxylic acid group of 3-aminophenylacetic acid is activated and then reacted with pyrrolidine to form the amide bond.
Conditions: The reaction is usually carried out in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a base such as triethylamine, under anhydrous conditions.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.
Purification: The product is purified using crystallization or chromatography techniques to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the amide group to an amine.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and H2O2 (Hydrogen peroxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Halogenated phenyl derivatives, nitrophenyl derivatives, etc.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, while the pyrrolidinyl group can fit into binding sites, modulating biological activity. The exact mechanism depends on the specific application and target.
類似化合物との比較
N-(3-aminophenyl)propanamide: Similar structure but with a propyl group instead of pyrrolidinyl.
N-(3-aminophenyl)methanesulfonamide: Contains a sulfonamide group instead of an acetamide group.
N-(3-aminophenyl)acetamide: Similar to the compound but without the pyrrolidinyl group.
Uniqueness: The presence of the pyrrolidinyl group in N-(3-aminophenyl)-2-(pyrrolidin-1-yl)acetamide hydrochloride provides unique chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.
特性
IUPAC Name |
N-(3-aminophenyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15;/h3-5,8H,1-2,6-7,9,13H2,(H,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXHXDTUQGFWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-methoxy-4-piperazin-4-ium-1-yl-5H-pyrimido[5,4-b]indole;chloride](/img/structure/B7855244.png)





